molecular formula C25H19FN4O3S B2718591 N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536707-36-5

N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2718591
CAS No.: 536707-36-5
M. Wt: 474.51
InChI Key: CNEBDFFUIVCNPA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. Its synthesis typically involves coupling reactions using activating agents like HATU and purification via reverse-phase chromatography .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S/c1-33-18-12-10-17(11-13-18)30-24(32)23-22(19-4-2-3-5-20(19)28-23)29-25(30)34-14-21(31)27-16-8-6-15(26)7-9-16/h2-13,28H,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEBDFFUIVCNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs reported in the literature. Key differences in substituents, synthesis, and hypothesized biological effects are highlighted.

Structural Analogues of Pyrimido[5,4-b]indole Derivatives

Key Observations:

Substituent Effects: The 4-fluorophenyl group on the acetamide nitrogen (target compound) may enhance metabolic stability and lipophilicity compared to the 4-ethylphenyl group in ’s analog . The 4-methoxyphenyl substituent at position 3 (target) vs.

Synthesis : Yields for related sulfanyl-acetamide conjugates range from 70–79% when using TFAA in acetonitrile (), while HATU-mediated methods () are efficient but require chromatographic purification .

Physicochemical and Crystallographic Properties

  • Solubility : The 4-methoxyphenyl group increases hydrophilicity relative to unsubstituted phenyl analogs, while the fluorine atom balances lipophilicity .
  • Hydrogen Bonding : Crystal structures of related N-sulfonyl acetamides () reveal intramolecular C–H···O and N–H···O interactions that stabilize conformation, suggesting similar behavior in the target compound .

Biological Activity

N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its biological activity. The key features of this compound are summarized in the table below:

PropertyValue
Molecular Formula C25H22FN3O3S
Molecular Weight 435.5 g/mol
IUPAC Name This compound
InChI Key GRSHAFZZAWZFDO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 4-fluoroaniline : This can be achieved through the nitration of fluorobenzene followed by reduction.
  • Synthesis of 4-methoxybenzaldehyde : Methylation of 4-hydroxybenzaldehyde is performed.
  • Formation of the quinazolinone core : This involves reacting 4-methoxybenzaldehyde with anthranilic acid under acidic conditions.
  • Coupling reactions : The final step involves coupling the quinazolinone intermediate with 4-fluoroaniline and acetic anhydride under controlled conditions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and inhibiting specific kinases involved in cell signaling pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit certain protein kinases that play crucial roles in cell division and survival:

  • Kinase Inhibition : The compound may bind to ATP-binding sites on kinases, preventing their phosphorylation activity.
  • Induction of Apoptosis : By disrupting signaling pathways associated with cell survival, it promotes programmed cell death in malignant cells.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Lung Cancer Cells : A study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in A549 lung cancer cells.
  • Breast Cancer Research : Another investigation highlighted its efficacy against MCF-7 breast cancer cells, where it was shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)benzamideSimple amide structureModerate anticancer
3-(4-methoxyphenyl)-2-sulfanyl-5,6-dihydrothieno[3,2-d]pyrimidinThienopyrimidine coreAnticancer
N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-...Similar substitutionsAntimicrobial

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